4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride
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Overview
Description
4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C_9H_10ClNO_3. It is a derivative of benzoic acid, featuring an amino group (-NH_2) attached to the fourth carbon of the benzene ring and a methoxy group (-OCH_3) on the third carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxybenzoic acid as the starting material.
Amination Reaction: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl_2). The resulting acid chloride is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Hydrochloride Formation: The final step involves treating the aminomethylbenzoic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic route. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO_2) using oxidizing agents like potassium permanganate (KMnO_4).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation catalysts.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO_4, H_2O, heat.
Reduction: Fe/HCl, hydrogen gas, catalyst.
Substitution: Halogenating agents (e.g., Br_2, Cl_2), nucleophiles (e.g., NaOH, NH_3).
Major Products Formed:
Nitro Derivatives: 4-(Nitromethyl)-3-methoxybenzoic acid.
Amine Derivatives: 4-(Aminomethyl)-3-methoxybenzoic acid.
Halogenated Derivatives: 4-(Halomethyl)-3-methoxybenzoic acid.
Scientific Research Applications
4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
3-Methoxybenzoic acid: Lacks the amino group.
4-Aminobenzoic acid: Lacks the methoxy group.
Uniqueness: 4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is unique due to the combination of the amino and methoxy groups on the benzene ring, which provides distinct chemical properties and reactivity compared to its similar compounds.
Properties
Molecular Formula |
C9H12ClNO3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-4-6(9(11)12)2-3-7(8)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H |
InChI Key |
XGOCBUXAKZXICX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CN.Cl |
Origin of Product |
United States |
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